2,2,3,3-Tetrafluoropropan-1-amine
Overview
Description
2,2,3,3-Tetrafluoropropan-1-amine is a fluorinated organic compound with the molecular formula C3H5F4N. It is characterized by the presence of four fluorine atoms attached to the carbon backbone, making it a highly fluorinated amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropan-1-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the substitution of the hydroxyl group with an amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the need to control reaction conditions precisely to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Fluorinated amides or nitriles.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Various substituted fluorinated compounds depending on the reagents used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and ability to form strong bonds with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropanol: A precursor in the synthesis of 2,2,3,3-tetrafluoropropan-1-amine.
2,2,3,3-Tetrafluoropropionic acid: Another fluorinated compound with similar structural features.
2,2,3,3-Tetrafluoropropylamine: A closely related amine with slight structural differences.
Uniqueness
This compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and enhanced reactivity, making it valuable for various specialized applications .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F4N/c4-2(5)3(6,7)1-8/h2H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCINVLBWAIBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504814 | |
Record name | 2,2,3,3-Tetrafluoropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663-69-4 | |
Record name | 2,2,3,3-Tetrafluoropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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